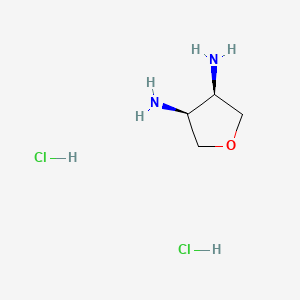

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOPFTSMNUPXIB-NDXJVULZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](CO1)N)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10712384 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033712-94-5 | |

| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride: Core Basic Properties for Drug Development Professionals

Introduction

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral building block of significant interest in contemporary drug discovery and development. Its rigid tetrahydrofuran scaffold, coupled with the stereochemically defined diamine functionalities, offers a unique three-dimensional architecture for the synthesis of complex molecules with potential therapeutic applications. This guide provides an in-depth exploration of the core basic properties of this compound, moving beyond a simple data sheet to offer practical insights and detailed methodologies for its characterization. As a Senior Application Scientist, the focus of this document is not only to present what is known but to empower fellow researchers to generate critical data and make informed decisions in their drug development programs. This compound has been identified as a valuable precursor in the synthesis of novel anticancer and neuroprotective agents, making a thorough understanding of its fundamental properties essential for its effective utilization.

Chemical Identity and Physicochemical Properties

A clear definition of the molecule's identity and a summary of its key physicochemical properties are the foundation of any robust research and development program.

| Property | Value | Source(s) |

| Chemical Name | This compound | [1][2] |

| Molecular Formula | C₄H₁₂Cl₂N₂O | [1][3] |

| Molecular Weight | 175.06 g/mol | [1] |

| CAS Number(s) | 137277-16-8, 1033712-94-5 | [1][2][3] |

| Appearance | Off-white to gray solid | |

| Purity | Typically ≥97% | [2] |

| Storage | Store at room temperature in a dry, sealed place. | [1] |

Basicity (pKa): Theoretical and Experimental Approaches

The basicity of a molecule, quantified by its pKa value(s), is a critical parameter in drug development. It influences a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) properties, as well as its potential for formulation. For this compound, the two amine groups will have distinct pKa values.

Theoretical Prediction of pKa

Experimental Determination of pKa by Potentiometric Titration

Potentiometric titration is a reliable and widely used method for the experimental determination of pKa values.[8] This technique involves monitoring the change in potential of a solution as a titrant of known concentration is added.

Workflow for pKa Determination by Potentiometric Titration

Caption: Workflow for pKa determination.

Detailed Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 50 mL of deionized, CO₂-free water.

-

Preparation of the Titrant: Prepare a 0.1 M solution of sodium hydroxide (NaOH) and standardize it against a primary standard, such as potassium hydrogen phthalate (KHP).

-

Instrumentation Setup: Calibrate a pH meter with at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01). Immerse the calibrated pH electrode and a temperature probe into the analyte solution. Use a magnetic stirrer to ensure homogeneity.

-

Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05-0.1 mL) using a calibrated burette. After each addition, allow the pH reading to stabilize before recording the value.

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.

-

Identify the two equivalence points, which correspond to the complete neutralization of the first and second hydrochloride salts. These will appear as steep inflections in the curve.

-

The pKa values are determined at the half-equivalence points. The first pKa (pKa₁) is the pH at which half of the first equivalent of NaOH has been added, and the second pKa (pKa₂) is the pH at the midpoint between the first and second equivalence points. For more precise determination of the equivalence points, it is recommended to plot the first and second derivatives of the titration curve.

-

Solubility: A Cornerstone of Preformulation Studies

Aqueous solubility is a critical determinant of a drug candidate's bioavailability and developability. Poor solubility can lead to challenges in formulation and may result in inadequate absorption from the gastrointestinal tract. Both kinetic and thermodynamic solubility assays are valuable tools in early drug discovery and development.

Kinetic Solubility Assay

This high-throughput method is often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds. It measures the concentration of a compound in solution after a short incubation period, starting from a concentrated stock solution (typically in DMSO).

Workflow for Kinetic Solubility Assay

Caption: Kinetic solubility assay workflow.

Detailed Protocol:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Assay Plate Preparation: In a 96-well plate, add 2 µL of the 10 mM stock solution to 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a final concentration of 100 µM with 1% DMSO.

-

Incubation: Seal the plate and incubate at room temperature for 2 hours with constant shaking.

-

Separation: After incubation, separate the undissolved solid using a 96-well filter plate by centrifugation.

-

Quantification: Analyze the filtrate by LC-MS/MS or UV-Vis spectroscopy to determine the concentration of the dissolved compound. A calibration curve prepared from the stock solution should be used for accurate quantification.

Thermodynamic Solubility Assay

This method measures the equilibrium solubility of a compound and is considered the "gold standard." It involves equilibrating an excess of the solid compound in the solvent of interest over a longer period.

Detailed Protocol:

-

Sample Preparation: Add an excess amount of solid this compound to a vial containing the desired aqueous buffer.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the suspension to settle. Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. Further clarify the sample by filtration through a 0.22 µm filter.

-

Quantification: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as LC-MS/MS or UV-Vis spectroscopy.

Stability: Assessing the Compound's Robustness

Forced degradation studies are essential for identifying potential degradation products and understanding the degradation pathways of a drug substance. This information is crucial for developing stability-indicating analytical methods and for determining appropriate storage and handling conditions.

Workflow for Forced Degradation Studies

Caption: Forced degradation study workflow.

Detailed Protocol:

-

Acidic Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C. Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours), neutralize, and analyze by HPLC.

-

Basic Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at 60°C. Withdraw and analyze samples as described for acidic hydrolysis.

-

Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide (H₂O₂) and keep at room temperature. Withdraw and analyze samples at various time points.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80°C) in a stability chamber. Dissolve and analyze samples at various time points.

-

Photolytic Degradation: Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. Analyze the samples after exposure.

For all conditions, a control sample protected from the stress condition should be analyzed in parallel. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method is stability-indicating.

Spectroscopic Characterization: Elucidating the Molecular Structure

Spectroscopic techniques are indispensable for confirming the structure and purity of a compound. While specific experimental spectra for this compound are not widely published, its structural features allow for the prediction of its key spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be complex due to the chiral centers and the resulting diastereotopic protons.

-

Tetrahydrofuran Ring Protons: The protons on the tetrahydrofuran ring (at C2, C3, C4, and C5) are expected to resonate in the region of approximately 3.5-4.5 ppm. The protons adjacent to the oxygen (C2 and C5) will likely be the most downfield.

-

Amine Protons: The protons of the ammonium groups (-NH₃⁺) will be broad signals, and their chemical shift will be dependent on the solvent and concentration.

-

-

¹³C NMR:

-

Tetrahydrofuran Ring Carbons: The carbons of the tetrahydrofuran ring are expected in the range of approximately 60-80 ppm. The carbons bonded to the oxygen (C2 and C5) will be the most downfield. The carbons bearing the amino groups (C3 and C4) will also be in this region.

-

Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of the free base would likely show fragmentation patterns characteristic of aliphatic amines. The most common fragmentation pathway is α-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a resonance-stabilized iminium cation.

Infrared (IR) Spectroscopy

The IR spectrum of the dihydrochloride salt will be characterized by:

-

N-H Stretching: Broad and strong absorptions in the region of 3200-2800 cm⁻¹ are expected for the ammonium (-NH₃⁺) groups.

-

C-H Stretching: Absorptions around 2900 cm⁻¹ will be due to the C-H bonds of the tetrahydrofuran ring.

-

N-H Bending: A medium to strong absorption around 1600-1500 cm⁻¹ is characteristic of ammonium bending vibrations.

-

C-O Stretching: A strong absorption in the 1100-1000 cm⁻¹ region is expected for the C-O-C ether linkage of the tetrahydrofuran ring.

Conclusion

This compound is a valuable chiral building block with significant potential in drug discovery. While a comprehensive public dataset of its fundamental basic properties is not yet available, this guide provides a roadmap for researchers to generate this critical information. By employing the theoretical considerations and detailed experimental protocols outlined herein for determining pKa, solubility, and stability, scientists and drug development professionals can effectively characterize this compound and unlock its full potential in the synthesis of novel therapeutic agents. The provided insights into its expected spectroscopic features will further aid in its identification and quality control.

References

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model. The Journal of Physical Chemistry A, 111(20), 4422–4430. [Link][4]

-

Bryantsev, V. S., Diallo, M. S., & Goddard, W. A. (2007). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory With a Poisson-Boltzmann Continuum Solvent Model. PubMed, 111(20), 4422-4430. [Link][5]

-

American Chemical Society. (n.d.). pKa Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson. American Chemical Society. [Link][6]

-

ResearchGate. (n.d.). p K a Calculations of Aliphatic Amines, Diamines, and Aminoamides via Density Functional Theory with a Poisson−Boltzmann Continuum Solvent Model | Request PDF. ResearchGate. [Link][7]

-

PubMed. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. PubMed. [Link][8]

Sources

- 1. CAS 1033712-94-5 | this compound - Synblock [synblock.com]

- 2. cis-tetrahydrofuran-3,4-diaminedihydrochloride 97% | CAS: 137277-16-8 | AChemBlock [achemblock.com]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pKa calculations of aliphatic amines, diamines, and aminoamides via density functional theory with a Poisson-Boltzmann continuum solvent model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure of (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, properties, and significance of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride, a chiral building block of increasing importance in medicinal chemistry, particularly in the design of novel therapeutics such as proteolysis-targeting chimeras (PROTACs).

Introduction: The Significance of a Constrained Diamine

This compound is a saturated heterocyclic compound featuring a five-membered tetrahydrofuran ring with two amine functionalities. The specific stereochemistry, (3R,4S), dictates a cis relationship between the two amino groups, where they are situated on the same face of the furanose ring. This defined three-dimensional arrangement is crucial for its utility as a molecular scaffold. In drug design, conformational restriction of flexible molecules is a key strategy to enhance binding affinity and selectivity for a biological target. The tetrahydrofuran ring in this molecule serves as a rigid spacer, holding the two amine groups in a specific spatial orientation. This pre-organization reduces the entropic penalty upon binding to a target protein, potentially leading to more potent biological activity. The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized in the table below. It is noteworthy that two CAS numbers, 137277-16-8 and 1033712-94-5, are often used interchangeably for this compound.

| Property | Value |

| Molecular Formula | C₄H₁₂Cl₂N₂O |

| Molecular Weight | 175.06 g/mol |

| IUPAC Name | (3R,4S)-oxolane-3,4-diamine;dihydrochloride |

| Stereochemistry | cis |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and polar protic solvents |

Stereochemistry and Conformational Analysis

The tetrahydrofuran ring is not planar and exists in a dynamic equilibrium of puckered conformations, primarily the envelope (E) and twist (T) forms[1]. The substituents on the ring influence the preferred conformation. For a cis-3,4-disubstituted tetrahydrofuran, the molecule will adopt a conformation that minimizes steric strain and optimizes electronic interactions between the substituents and the ring atoms. Computational studies on substituted tetrahydrofurans can provide valuable insights into the conformational preferences of this diamine[1][2]. The cis configuration of the amino groups in (3R,4S)-Tetrahydrofuran-3,4-diamine is critical for its function as a linker, as it dictates the relative orientation of the two molecules it connects.

Synthesis and Characterization

Proposed Synthetic Pathway

A logical synthetic approach would involve the stereoselective dihydroxylation of a suitable precursor to form the cis-diol, followed by the conversion of the diol to the diamine with retention of stereochemistry.

Caption: Schematic representation of (3R,4S)-Tetrahydrofuran-3,4-diamine as a linker in a PROTAC.

Other Potential Applications

The unique structural features of (3R,4S)-Tetrahydrofuran-3,4-diamine suggest its potential use in other areas of medicinal chemistry:

-

Scaffold for peptidomimetics: The diamine can be incorporated into peptide-like molecules to mimic the secondary structure of peptides and enhance their metabolic stability.

-

Ligands for metal complexes: The two amino groups can act as chelating ligands for metal ions, leading to the development of novel metal-based therapeutics or diagnostic agents.

-

Asymmetric catalysis: The chiral nature of the molecule makes it a candidate for use as a ligand in asymmetric catalysis, enabling the stereoselective synthesis of other chiral molecules.

Experimental Protocols

While a specific protocol for the synthesis of the title compound is not available, the following general procedures outline the key steps that would be involved in its synthesis and characterization.

General Protocol for the Synthesis of a cis-Diamine from a cis-Diol

Causality: This protocol describes a common method for converting a diol to a diamine with retention of stereochemistry via a double Sₙ2 reaction. The initial activation of the hydroxyl groups into good leaving groups (mesylates) is followed by displacement with azide, which proceeds with inversion of configuration at both stereocenters. The subsequent reduction of the diazide to the diamine does not affect the stereochemistry.

-

Mesylation of the Diol: To a solution of the cis-diol in a suitable solvent (e.g., dichloromethane) at 0 °C, add triethylamine followed by the dropwise addition of methanesulfonyl chloride. Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until the reaction is complete (monitored by TLC).

-

Azidation: To a solution of the dimesylate in a polar aprotic solvent (e.g., DMF), add sodium azide and heat the mixture to 80-100 °C. Stir until the reaction is complete (monitored by TLC).

-

Reduction of the Diazide: To a solution of the diazide in a suitable solvent (e.g., methanol or ethanol), add a catalytic amount of palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).

-

Salt Formation: Filter the reaction mixture to remove the catalyst and concentrate the filtrate under reduced pressure. Dissolve the resulting free diamine in a suitable solvent (e.g., diethyl ether or methanol) and add a solution of HCl in the same or another suitable solvent. The dihydrochloride salt will precipitate and can be collected by filtration.

General Protocol for NMR Sample Preparation

Causality: Proper sample preparation is crucial for obtaining high-quality NMR spectra. The choice of solvent is important to ensure the solubility of the compound and to avoid overlapping signals with the analyte.

-

Weigh approximately 5-10 mg of the dihydrochloride salt into a clean, dry NMR tube.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, CD₃OD).

-

Cap the NMR tube and gently agitate to dissolve the sample completely.

-

Acquire the ¹H and ¹³C NMR spectra on a spectrometer of appropriate field strength.

Conclusion

This compound is a valuable chiral building block with significant potential in modern drug discovery. Its conformationally constrained cis-diamine structure makes it an ideal candidate for use as a rigid linker in the design of PROTACs and other complex bioactive molecules. While detailed synthetic and spectroscopic data in the public literature is currently limited, its synthesis from readily available precursors is feasible using established stereoselective methods. Further exploration of the applications of this and related constrained linkers will undoubtedly contribute to the development of novel therapeutics with enhanced potency and selectivity.

References

-

Functional Groups In Organic Chemistry. (2010, October 6). Master Organic Chemistry. Retrieved from [Link]

- Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(4), 273-312.

- Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Accounts of chemical research, 39(5), 346–356.

- Zubkov, S. V., et al. (2004). The Parameters of the 1 H and 13 C NMR Spectra in the Series of Isotopomers of THF 1a-f. Russian Journal of Organic Chemistry, 40(10), 1435-1443.

-

Tetrahydrofuran-3,4-diamine. PubChem. Retrieved from [Link]

- Głuchowski, C., et al. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 26(11), 3343.

- Lee, M. K., et al. (2017). Conformational structures of the tetrahydrofuran cation determined using one-photon mass-analyzed threshold ionization spectroscopy. Physical Chemistry Chemical Physics, 19(31), 20566-20574.

- (l,6-NAPHTHYRIDIN-3-YL) PHENYL 5 UREAS EXHIBITING ANTI-CANCER AND ANTI-PROLIFERATIVE ACTIVITIES. (2013). WO 2013/134298 A1.

-

1H NMR and 13C NMR spectra were recorded on 400 MHz 1H (100 MHz. Retrieved from [Link]

-

of the linkers used in PROTAC design. PROTAC, proteolysis targeting chimaeras. ResearchGate. Retrieved from [Link]

-

Tetrahydrofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

- Process for preparing benzodiazepine derivatives. (1998).

-

13C NMR spectroscopy • Chemical shift. Retrieved from [Link]

- Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of medicinal chemistry, 59(17), 7991–8004.

-

13.10: Characteristics of ¹³C NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. Retrieved from [Link]

- Process for the preparation of 2,5-dimethyl-4-hydroxy-2,3-dihydrofuran-3-one and intermedi

- Production of tetrahydrofuran from 1,4-butanediol. (2008).

- Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. (2022). Journal of medicinal chemistry, 65(13), 8758–8773.

- Processes for the preparation of cis-4 [2-{(3s.4r)-3-fluorooxan-4-yl]amino)-8-(2,4,6-trichloroanilino)-9h-purin-9-yl]-1-methylcyclohexane-1-c arboxamide. (2019). WO2019070827A1.

- Bodensteiner, J., et al. (2013). Synthesis and pharmacological characterization of new tetrahydrofuran based compounds as conformationally constrained histamine receptor ligands. Organic & Biomolecular Chemistry, 11(43), 7545-7554.

- Lee, M. K., et al. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. ChemPhysChem, e202400269.

Sources

(3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride: A Technical Guide to Stereochemistry and Chirality

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a conformationally constrained chiral diamine that serves as a critical building block in modern medicinal chemistry. Its rigid five-membered ring and the defined trans orientation of its two amino groups provide a precise and predictable scaffold for the synthesis of complex, biologically active molecules. This guide offers an in-depth exploration of the core stereochemical principles governing this molecule, detailing the significance of its absolute configuration, methods for its stereoselective synthesis, and the analytical techniques required for its characterization. By synthesizing foundational theory with practical application, this document aims to equip researchers with the expert knowledge necessary to effectively leverage this versatile intermediate in drug discovery and development.

Foundational Stereochemistry: Defining the (3R,4S) Configuration

The molecular structure of tetrahydrofuran-3,4-diamine contains two chiral centers at the C3 and C4 positions of the furanose ring. This structural feature gives rise to multiple possible stereoisomers. The specific nomenclature, (3R,4S), denotes the absolute configuration at these centers according to the Cahn-Ingold-Prelog (CIP) priority rules, defining a single, specific enantiomer.

-

Chiral Centers: Carbons 3 and 4 are stereogenic as each is bonded to four different substituents (a hydrogen atom, an amino group, and two different pathways around the ring).

-

Trans Configuration: The (3R,4S) designation describes a trans relationship between the two amino groups, meaning they reside on opposite faces of the tetrahydrofuran ring. This arrangement is crucial for its role as a rigid scaffold, minimizing steric hindrance and presenting the amino functional groups in a defined spatial orientation.

-

Enantiomeric Relationship: Its mirror image, the (3S,4R) configuration, is its enantiomer. These two molecules are non-superimposable and will interact differently with other chiral entities, such as biological receptors or chiral chromatographic stationary phases.

-

Diastereomeric Relationship: The cis isomers, (3R,4R) and (3S,4S), are diastereomers of the (3R,4S) form. Diastereomers have different physical properties and can be separated by standard chromatographic techniques.

The relationship between these stereoisomers is fundamental to understanding the molecule's application.

The Role of Chirality in Pharmacological Efficacy

The precise three-dimensional structure of a drug is paramount for its interaction with biological targets. Chiral diamines are valuable building blocks because they allow for the creation of molecules with specific geometries designed to fit into chiral binding pockets of proteins, enzymes, and receptors.[1][2]

-

Eutomer vs. Distomer: Often, only one enantiomer of a chiral drug (the eutomer) is responsible for the desired therapeutic effect. The other enantiomer (the distomer) may be inactive or, in some cases, contribute to undesirable side effects.

-

Improved Therapeutic Index: Utilizing enantiomerically pure building blocks like this compound is a cornerstone of modern drug design, leading to drugs with higher specificity, greater potency, and an improved safety profile.

-

Scaffold Rigidity: The tetrahydrofuran ring provides significant conformational stability, unlike more flexible linear diamines. This rigidity ensures that the amino groups are presented to a biological target in a predictable and optimal orientation, enhancing binding affinity. This structural feature makes it a valuable scaffold for developing novel antiviral and fungicidal agents, among other therapeutic classes.[3]

Stereoselective Synthesis: Accessing the Enantiopure Form

The synthesis of vicinal (1,2-) diamines with high stereocontrol is a significant challenge in organic chemistry.[1][4] For (3R,4S)-tetrahydrofuran-3,4-diamine, chiral pool synthesis is a common and effective strategy, leveraging naturally occurring chiral molecules as starting materials.

A prevalent approach utilizes L-(+)-Tartaric acid , an inexpensive and readily available chiral starting material. The inherent stereochemistry of tartaric acid is used to direct the formation of the desired stereocenters in the final product.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. nbinno.com [nbinno.com]

- 3. Discovery of Chiral Diamine Derivatives Containing 1,2-Diphenylethylenediamine as Novel Antiviral and Fungicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Modern Drug Discovery: A Technical Guide to (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride

Introduction: The Imperative of Chirality in Pharmaceutical Design

In the intricate world of pharmaceutical sciences, the three-dimensional arrangement of atoms within a molecule is not a trivial detail—it is a critical determinant of biological activity. Most biological targets, such as enzymes and receptors, are inherently chiral, meaning they interact differently with molecules that are non-superimposable mirror images of each other, known as enantiomers.[1] This fundamental principle of stereospecificity dictates that often only one enantiomer of a chiral drug is responsible for its therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[1] Consequently, the ability to synthesize enantiomerically pure compounds is a cornerstone of modern drug development, a challenge addressed through the strategic use of chiral building blocks.[2][3]

Chiral building blocks are optically active molecules that serve as foundational synthons, allowing for the controlled and predictable construction of complex stereocenters in a target molecule.[2] Among the vast arsenal of these synthons, chiral vicinal diamines have emerged as a particularly powerful class.[4] Their ability to act as potent ligands in asymmetric catalysis and as key structural motifs in bioactive compounds makes them invaluable to researchers.[4]

This guide provides an in-depth technical overview of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride , a conformationally constrained chiral diamine that offers a unique combination of stereochemical rigidity and versatile chemical functionality. We will explore its synthesis from readily available chiral pool starting materials, detail its physicochemical properties, and demonstrate its application as a powerful tool in asymmetric synthesis, equipping researchers and drug development professionals with the knowledge to leverage this key building block in their synthetic endeavors.

Molecular Profile and Physicochemical Characteristics

This compound is a C2-symmetric vicinal diamine built upon a rigid tetrahydrofuran scaffold. The trans arrangement of the two amino groups is fixed by the cyclic structure, which pre-organizes the molecule for chelation to metal centers and provides a well-defined chiral environment for asymmetric transformations.

Structural and Physical Properties

A summary of the key physical and chemical identifiers for this compound is presented below.

| Property | Value | Source(s) |

| IUPAC Name | (3S,4R)-oxolane-3,4-diamine;dihydrochloride | Fluorochem |

| CAS Number | 137277-16-8 / 1033712-94-5 | Benchchem, Synblock[5] |

| Molecular Formula | C₄H₁₂Cl₂N₂O | Fluorochem, Synblock[5] |

| Molecular Weight | 175.06 g/mol | Synblock[5] |

| Appearance | White to off-white solid | Generic Material Property |

| Storage | Store at room temperature in a dry, sealed place | Synblock[5] |

Spectroscopic Characterization (Predicted)

-

¹H NMR (in D₂O):

-

Two non-equivalent protons at the C3 and C4 positions (adjacent to the amino groups), appearing as multiplets. The trans relationship would result in a specific coupling constant.

-

A set of four protons corresponding to the two methylene groups (C2 and C5) of the tetrahydrofuran ring, likely appearing as complex multiplets due to diastereotopicity and coupling to the C3/C4 protons.

-

-

¹³C NMR (in D₂O):

-

Two distinct signals for the methine carbons C3 and C4 bearing the amino groups.

-

Two distinct signals for the methylene carbons C2 and C5 of the tetrahydrofuran ring.

-

Researchers synthesizing this compound should perform full spectral analysis (¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy) to confirm its identity and purity. High-performance liquid chromatography (HPLC) using a chiral stationary phase is essential to determine the enantiomeric excess.

Stereoselective Synthesis: A Chiral Pool Approach

The most elegant and efficient syntheses of complex chiral molecules often begin with inexpensive, enantiomerically pure starting materials from the "chiral pool."[6] A robust and logical synthetic pathway to (3R,4S)-Tetrahydrofuran-3,4-diamine initiates from D-mannitol, a readily available sugar alcohol. This strategy leverages the inherent stereochemistry of the starting material to set the absolute configuration of the final product.

The key steps of this proposed synthesis involve the formation of a cyclic sulfamidate, which then undergoes a double nucleophilic substitution with an azide nucleophile, proceeding with inversion of configuration at both stereocenters. A final reduction step yields the target diamine.

Caption: Proposed synthetic pathway from D-Mannitol.

Mechanistic Rationale

-

Protection and Cyclization: D-mannitol is first protected, for example, as a di-acetonide, to differentiate its hydroxyl groups.[7] Subsequent oxidative cleavage of the central C3-C4 bond followed by intramolecular cyclization yields a 2,5-anhydro-D-mannitol derivative, which is the core tetrahydrofuran ring with the correct (3S,4S) stereochemistry at the hydroxyl-bearing carbons.[8][9]

-

Cyclic Sulfamidate Formation: The resulting cis-diol is converted into a cyclic sulfamidate. This transformation converts the hydroxyl groups into excellent leaving groups activated for nucleophilic attack.[10]

-

Stereospecific Ring-Opening: The crucial step for establishing the final stereochemistry is the double nucleophilic ring-opening of the cyclic sulfamidate with sodium azide.[4][11] This reaction proceeds via a stereospecific Sₙ2 mechanism, resulting in a complete inversion of configuration at both the C3 and C4 positions. This converts the (3S,4S) stereochemistry of the sulfamidate intermediate to the desired (3R,4S) configuration in the resulting diazide.

-

Reduction to Diamine: Finally, the two azide groups are reduced to primary amines. This is typically achieved with high efficiency via catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other standard reduction methods.[12] Treatment with hydrochloric acid then yields the stable dihydrochloride salt.

This synthetic strategy is powerful because it uses substrate control, where the stereochemistry of the starting material directly dictates the stereochemistry of the product, ensuring high enantiopurity.

Applications in Asymmetric Synthesis

The true value of (3R,4S)-Tetrahydrofuran-3,4-diamine lies in its application as a chiral ligand in asymmetric catalysis. Its rigid C2-symmetric structure and strong chelating ability make it highly effective in creating a defined chiral environment around a metal center, enabling high levels of stereocontrol in a variety of chemical transformations.

Ligand for Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation is a widely used method for the synthesis of chiral alcohols from prochiral ketones, a critical transformation in the production of many active pharmaceutical ingredients. This reaction typically uses an iridium or ruthenium catalyst complexed with a chiral diamine ligand.

Caption: Generalized catalytic cycle for ATH of ketones.

The (3R,4S)-tetrahydrofuran-3,4-diamine ligand coordinates to the iridium center, and upon activation with a hydrogen source (like isopropanol or formic acid), forms a chiral iridium-hydride species. The prochiral ketone then coordinates to this complex. The rigid diamine ligand dictates the facial selectivity of hydride transfer to the carbonyl group, leading to the preferential formation of one enantiomer of the alcohol product. The high conformational rigidity of the tetrahydrofuran backbone is key to achieving high enantioselectivity.

Case Study: Synthesis of Chiral Alcohols

Chiral alcohols are precursors to numerous pharmaceuticals. The use of a catalyst system derived from (3R,4S)-Tetrahydrofuran-3,4-diamine and an iridium precursor would be expected to efficiently reduce a range of prochiral ketones to their corresponding chiral secondary alcohols with high yields and excellent enantiomeric excess (ee).

| Substrate (Ketone) | Product (Alcohol) | Expected Yield (%) | Expected ee (%) |

| Acetophenone | (R)-1-Phenylethanol | >95 | >98 |

| 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | >95 | >97 |

| 2-Chloroacetophenone | (R)-2-Chloro-1-phenylethanol | >90 | >99 |

Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone

This section provides a representative, self-validating protocol for the asymmetric transfer hydrogenation of acetophenone, adapted from established methodologies for iridium-diamine catalysts.

Materials and Reagents

-

[Ir(COD)Cl]₂ (Iridium(I) cyclooctadiene chloride dimer)

-

This compound

-

Acetophenone (freshly distilled)

-

Isopropanol (i-PrOH, anhydrous)

-

Potassium hydroxide (KOH)

-

Dichloromethane (DCM, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

A. In-situ Catalyst Preparation:

-

To a dry Schlenk flask under an inert atmosphere, add [Ir(COD)Cl]₂ (e.g., 0.0025 mmol, 1.0 equiv) and this compound (e.g., 0.0055 mmol, 2.2 equiv).

-

Add anhydrous isopropanol (e.g., 5.0 mL).

-

Stir the mixture at 80 °C for 20 minutes. A color change to pale yellow should be observed, indicating the formation of the active catalyst precursor. Self-Validation Checkpoint: A homogenous solution should form.

B. Asymmetric Reduction:

-

Cool the catalyst solution to room temperature.

-

Add acetophenone (e.g., 1.0 mmol, 200 equiv relative to Ir) to the flask via syringe.

-

Prepare a solution of KOH in i-PrOH (e.g., 0.1 M solution) and add the appropriate amount (e.g., 0.1 mmol, 20 equiv relative to Ir) to the reaction mixture. The base acts as a co-catalyst.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Expected Outcome: The reaction should reach >99% conversion within 1-4 hours.

C. Work-up and Purification:

-

Once the reaction is complete, quench by adding deionized water (e.g., 10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield pure (R)-1-phenylethanol.

D. Analysis:

-

Confirm the structure of the product by ¹H and ¹³C NMR spectroscopy.

-

Determine the enantiomeric excess (ee) by chiral HPLC analysis (e.g., using a Chiralcel OD-H or similar column). Expected Outcome: Enantiomeric excess should be >98%.

Conclusion and Future Outlook

This compound represents a highly valuable and versatile chiral building block for modern organic synthesis. Its synthesis from the chiral pool ensures high enantiopurity, while its rigid, C2-symmetric structure provides a powerful platform for inducing chirality in a wide range of chemical reactions. The demonstrated utility in asymmetric transfer hydrogenation is just one example of its potential; this ligand is also a promising candidate for other metal-catalyzed processes, including asymmetric allylic alkylations, Henry reactions, and Diels-Alder reactions.

For researchers in drug discovery and process development, this building block offers a reliable and effective tool for the stereocontrolled synthesis of complex pharmaceutical intermediates. As the demand for enantiomerically pure drugs continues to grow, the importance of "privileged" chiral synthons like this compound will only increase, solidifying its place as a cornerstone of asymmetric synthesis.

References

-

Baldwin, J. J., & Bambal, R. B. (1998). Ring-opening of cyclic sulfamidates with azide: a new route to 1,2-diamines. The Journal of Organic Chemistry, 63(23), 8078–8079. Available at: [Link]

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Available at: [Link]

-

Che, C., & Huang, J. S. (2009). Recent advances in asymmetric synthesis of vicinal diamines. Chemical Communications, (20), 2879-2891. Available at: [Link]

-

Scriven, E. F. V., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical Reviews, 88(2), 297-368. Available at: [Link]

-

Ghosh, A. K., & Swanson, L. M. (2012). Design and Synthesis of HIV-1 Protease Inhibitors Containing Tricyclic Fused Ring Systems as Novel P2-ligands. Journal of Medicinal Chemistry, 55(17), 7547–7558. Available at: [Link]

-

Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate research, 340(10), 1739–1749. Available at: [Link]

- Hanessian, S. (1983). Total synthesis of natural products: the 'chiron' approach. Pergamon Press.

-

Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Org. Synth. 2022, 99, 363-380. Available at: [Link]

- Li, G., Chang, H. T., & Sharpless, K. B. (1996). Catalytic Asymmetric Aminohydroxylation (AA) of Olefins. Angewandte Chemie International Edition in English, 35(4), 451-454.

-

Avenoza, A., Busto, J. H., Corzana, F., García, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3206–3214. Available at: [Link]

-

Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of organic chemistry, 88(15), 10565–10577. Available at: [Link]

-

Journal of Chemical Research, Synopses. (1998). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses, (11), 664-665. Available at: [Link]

-

Kuszmann, J., Medgyes, G., & Boros, S. (2005). Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol. Carbohydrate research, 340(10), 1739–1749. Available at: [Link]

-

Organic Syntheses. (2022). Preparation of 1,2:5,6-Di-O-cyclohexylidene-D-mannitol and 2,3-Cyclohexylidene-D-glyceraldehyde. Org. Synth. 2022, 99, 363-380. Available at: [Link]

-

Avenoza, A., Busto, J. H., Corzana, F., García, J. I., & Peregrina, J. M. (2003). Understanding the Unusual Regioselectivity in the Nucleophilic Ring-Opening Reactions of gem-Disubstituted Cyclic Sulfates. The Journal of Organic Chemistry, 68(8), 3206–3214. Available at: [Link]

-

Nagamalla, S., Thomas, A. A., Nirpal, A. K., Mague, J. T., & Sathyamoorthi, S. (2023). Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines. The Journal of organic chemistry, 88(15), 10565–10577. Available at: [Link]

-

Journal of Chemical Research, Synopses. (1998). Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol. Journal of Chemical Research, Synopses, (11), 664-665. Available at: [Link]

Sources

- 1. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ring-Opening of Aziridines by Pendant Sulfamates Allows for Regioselective and Stereospecific Preparations of Vicinal Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and characterization of chiral and achiral diamines containing one or two BODIPY molecules - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. investigacion.unirioja.es [investigacion.unirioja.es]

- 5. CAS 1033712-94-5 | this compound - Synblock [synblock.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Synthesis of poly-O-sulfated glycosides of 2,5-anhydro-D-mannitol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Amine synthesis by azide reduction [organic-chemistry.org]

Topic: (3R,4S)-Tetrahydrofuran-3,4-diamine Dihydrochloride for PROTAC Linker Synthesis

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1] A PROTAC molecule is a heterobifunctional entity composed of a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them.[1][2][3] While ligand selection dictates target specificity, the linker is a critical determinant of a PROTAC's overall success, profoundly influencing its efficacy, selectivity, and pharmacokinetic properties.[2][3] This guide moves beyond common flexible linkers to provide a detailed technical exploration of (3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride , a stereochemically defined, rigid building block for advanced PROTAC linker synthesis. We will elucidate the rationale for its use, provide a detailed synthetic protocol for its incorporation, and discuss its potential to overcome the limitations of traditional linker designs.

The PROTAC Linker: An Active Modulator of Degradation

The linker in a PROTAC is not a passive spacer; it is an active component that orchestrates the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[1][4][5] Its design influences several key parameters:

-

Ternary Complex Formation and Stability: The linker's length, rigidity, and geometry dictate the relative orientation and proximity of the POI and E3 ligase.[1][] An optimal linker facilitates favorable protein-protein interactions, enhancing the stability of the ternary complex and the efficiency of ubiquitin transfer.[4]

-

Physicochemical Properties: The linker's composition impacts the PROTAC's solubility, cell permeability, and metabolic stability—critical factors for drug development.[1][4][7]

-

Selectivity: The linker can impart selectivity by favoring the formation of the desired on-target ternary complex while disfavoring off-target complexes.[1][4]

Historically, synthetically tractable flexible linkers, such as polyethylene glycol (PEG) and alkyl chains, have been the most common motifs used in PROTAC design.[8][] However, their high flexibility can lead to an entropic penalty upon binding and may contribute to poor pharmacokinetic properties.[1] This has driven a shift towards more sophisticated, rigid linkers that can pre-organize the molecule into a bioactive conformation.[1][2][5]

PROTAC Mechanism of Action

The function of a PROTAC is a catalytic cycle of induced protein degradation.

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

(3R,4S)-Tetrahydrofuran-3,4-diamine: A Privileged Scaffold

(3R,4S)-Tetrahydrofuran-3,4-diamine is a chiral building block that offers distinct advantages for PROTAC linker design. Its cyclic nature introduces conformational rigidity, while the specific stereochemistry of the two amine groups provides defined exit vectors for linker attachment.

Key Properties and Advantages

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Number | 1033712-94-5[10] |

| Molecular Formula | C₄H₁₂Cl₂N₂O[10][11] |

| Molecular Weight | 175.06 g/mol [10][12] |

| Stereochemistry | trans configuration of the two amine groups. |

| Core Advantage 1: Rigidity | The tetrahydrofuran ring constrains the linker's conformation. This can reduce the entropic penalty of ternary complex formation and improve binding affinity.[1][5] |

| Core Advantage 2: Defined Exit Vectors | The fixed trans orientation of the C-N bonds provides precise, predictable spatial positioning of the attached POI and E3 ligase ligands. |

| Core Advantage 3: Physicochemical Properties | The ether oxygen in the tetrahydrofuran ring can act as a hydrogen bond acceptor, potentially improving the solubility and other drug-like properties of the final PROTAC. |

The use of such a constrained, cyclic diamine moves away from the "trial and error" approach often associated with flexible linkers, facilitating a more rational design process for optimizing PROTAC geometry.[2][3]

Synthetic Protocol: Incorporating the Diamine Linker

The following protocol outlines a representative, modular strategy for the synthesis of a PROTAC using this compound. This workflow is based on standard and robust amide coupling reactions.[13]

Prerequisite: This protocol assumes the availability of the POI ligand and the E3 ligase ligand, each functionalized with a terminal carboxylic acid for amide bond formation.

Step 1: Liberation of the Free Diamine

-

Rationale: The starting material is a dihydrochloride salt. The amine groups are protonated and non-nucleophilic. They must be deprotonated with a base to generate the free diamine, which is reactive for the subsequent coupling steps.

-

Procedure:

-

Dissolve this compound (1.0 eq) in a suitable solvent like dichloromethane (DCM) or dimethylformamide (DMF).

-

Add a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.2 eq), dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1-2 hours. The resulting solution/slurry containing the free diamine is typically used directly in the next step without isolation.

-

Step 2: Selective Mono-Boc Protection

-

Rationale: To enable the sequential attachment of the two different ligands, one of the two chemically equivalent amine groups must be temporarily protected. Di-tert-butyl dicarbonate (Boc₂O) is commonly used for this purpose, forming a Boc-protected amine that is stable under coupling conditions but easily removed later. Careful control of stoichiometry is crucial to maximize the yield of the desired mono-protected product over the di-protected byproduct.

-

Procedure:

-

To the solution from Step 1, add a solution of Boc₂O (0.95 eq) in DCM dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, quench the reaction, perform an aqueous workup, and purify the crude product by column chromatography to isolate the mono-Boc-protected diamine intermediate.

-

Step 3: First Amide Coupling (e.g., to E3 Ligase Ligand)

-

Rationale: The free amine of the mono-protected linker is coupled to the carboxylic acid of the first ligand (e.g., a pomalidomide derivative for Cereblon). Peptide coupling reagents like HATU or EDC/HOBt are used to activate the carboxylic acid, facilitating the formation of a stable amide bond.

-

Procedure:

-

Dissolve the E3 ligase ligand-COOH (1.0 eq), the mono-Boc-protected diamine (1.1 eq), and a coupling reagent such as HATU (1.2 eq) in DMF.

-

Add DIPEA (3.0 eq) and stir the reaction at room temperature for 4-12 hours.

-

Monitor the reaction by LC-MS.

-

Upon completion, perform an aqueous workup and purify the product by chromatography to yield the fully protected intermediate.

-

Step 4: Boc Deprotection

-

Rationale: The Boc protecting group is removed under acidic conditions to reveal the second primary amine, preparing the molecule for the final coupling step.

-

Procedure:

-

Dissolve the intermediate from Step 3 in DCM.

-

Add an excess of trifluoroacetic acid (TFA) (e.g., 20-30% v/v) at 0 °C.

-

Stir the reaction at room temperature for 1-3 hours.

-

Monitor by LC-MS. Upon completion, concentrate the reaction mixture in vacuo to remove excess TFA and solvent. The resulting TFA salt is often used directly.

-

Step 5: Second Amide Coupling (e.g., to POI Ligand)

-

Rationale: The newly exposed amine is coupled to the second ligand (POI ligand) using the same amide coupling methodology as in Step 3 to complete the synthesis of the final PROTAC molecule.

-

Procedure:

-

Dissolve the POI ligand-COOH (1.0 eq), the deprotected intermediate from Step 4 (~1.1 eq), and HATU (1.2 eq) in DMF.

-

Add DIPEA (~4.0 eq, to neutralize the TFA salt and facilitate coupling) and stir at room temperature for 4-12 hours.

-

Monitor by LC-MS.

-

Upon completion, purify the final PROTAC using preparative HPLC to achieve high purity.

-

Synthetic Workflow Diagram

Caption: Modular synthesis workflow for PROTAC assembly.

Characterization and Conclusion

Characterization: Each intermediate and the final PROTAC must be rigorously characterized to confirm its identity and purity. Standard analytical techniques include:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight of the product and assess purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound, which should typically be >95% for biological evaluation.

Conclusion: The strategic design of the linker is paramount to the success of a PROTAC. Moving beyond simple, flexible chains to incorporate conformationally constrained building blocks like (3R,4S)-Tetrahydrofuran-3,4-diamine represents a critical step towards the rational design of next-generation protein degraders. This scaffold provides rigidity, defined stereochemical exit vectors, and potentially favorable physicochemical properties, which can translate into improved potency, selectivity, and drug-like characteristics. The modular synthetic approach detailed here provides a reliable framework for researchers to access these advanced PROTAC architectures and accelerate the discovery of novel therapeutics.

References

-

From Design to Degradation: The Essential Role of Linkers in PROTACs. AxisPharm. (2024-10-23). [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther, 1(5), 273-312. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

-

Gabizon, R., & London, N. (2020). Novel approaches for the rational design of PROTAC linkers. Open Exploration Publishing. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. ResearchGate. [Link]

-

Bradshaw, J. M., et al. (2025). Methods to accelerate PROTAC drug discovery. PMC - NIH. [Link]

-

This compound from Aladdin Scientific Corporation. Biocompare. [Link]

-

This compound. Amerigo Scientific. [Link]

- Preparation method of (R)-tetrahydrofuran-3-amine.

-

This compound. MySkinRecipes. [Link]

Sources

- 1. chempep.com [chempep.com]

- 2. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Essential Role of Linkers in PROTACs [axispharm.com]

- 5. What Is a PROTAC Linker and Its Role in Modern Drug Discovery - AiFChem [aifchem.com]

- 7. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 8. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CAS 1033712-94-5 | this compound - Synblock [synblock.com]

- 11. labcompare.com [labcompare.com]

- 12. labsolu.ca [labsolu.ca]

- 13. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Role of the Tetrahydrofuran Moiety in PROTAC Linkers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, yet their development is often challenged by suboptimal physicochemical and pharmacokinetic properties stemming from their high molecular weight and structural flexibility. The linker, which connects the target-binding and E3 ligase-recruiting moieties, is a critical determinant of a PROTAC's success. While polyethylene glycol (PEG) and alkyl chains are common, there is a growing need for linker scaffolds that offer a balance of improved solubility, conformational rigidity, and cell permeability. This guide provides a deep dive into the strategic incorporation of the tetrahydrofuran (THF) moiety into PROTAC linkers. We will explore the chemical rationale, synthetic feasibility, and anticipated benefits of using THF as a linker component to enhance the drug-like properties of next-generation protein degraders.

The PROTAC Linker: More Than Just a Spacer

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target.[1] The linker's role is not merely to connect the two ends of the PROTAC; it profoundly influences the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), as well as the overall physicochemical properties of the molecule.[2] An ideal linker should:

-

Facilitate Optimal Ternary Complex Formation: The length and geometry of the linker dictate the spatial arrangement of the target protein and E3 ligase, which is crucial for efficient ubiquitination.

-

Enhance Solubility: PROTACs are often large, lipophilic molecules with poor aqueous solubility. The linker can be modified to improve this property.

-

Improve Cell Permeability: For PROTACs to reach their intracellular targets, they must be able to cross the cell membrane. The linker's characteristics, such as its polarity and flexibility, play a significant role here.[3][4]

-

Provide Metabolic Stability: The linker should be resistant to metabolic degradation to ensure a sufficient half-life in vivo.

The general structure of a PROTAC is depicted in the diagram below, highlighting the central role of the linker.

Caption: General architecture of a PROTAC molecule.

The Tetrahydrofuran Moiety: A Strategic Choice for Linker Design

The tetrahydrofuran (THF) ring is a five-membered cyclic ether that has found its place in a number of FDA-approved drugs, where it is often used to modulate ADME (absorption, distribution, metabolism, and excretion) properties.[5][6] When incorporated into a PROTAC linker, the THF moiety can be viewed as a hybrid of the commonly used PEG and rigid heterocyclic linkers, offering a unique combination of properties.

Balancing Polarity and Rigidity

Flexible linkers, such as PEG and alkyl chains, are synthetically accessible but can lead to a significant entropic penalty upon binding to form the ternary complex.[2] Highly rigid linkers, on the other hand, can overly constrain the molecule, making it difficult to achieve the optimal conformation for ternary complex formation.[7]

The THF moiety offers a middle ground. The ether oxygen introduces polarity, which can improve solubility, similar to a PEG linker.[1] However, the cyclic nature of the THF ring provides a degree of conformational constraint, reducing the number of rotatable bonds compared to a linear chain of equivalent length. This pre-organization can lower the entropic cost of ternary complex formation, potentially leading to more stable and efficient degradation.[4]

Improving Physicochemical Properties

The incorporation of cyclic motifs is a known strategy for improving the physicochemical properties of PROTACs.[7] Saturated heterocycles, such as piperidine and piperazine, have been successfully used to enhance aqueous solubility and cell permeability.[4] The THF ring, as a cyclic ether, can similarly contribute to:

-

Increased Solubility: The polar ether oxygen can engage in hydrogen bonding with water, improving the solubility of the PROTAC.

-

Enhanced Permeability: The concept of "molecular chameleonicity" suggests that PROTACs with linkers capable of forming intramolecular hydrogen bonds can shield their polar surface area in the hydrophobic environment of the cell membrane, thereby improving passive diffusion.[3] The THF oxygen can act as a hydrogen bond acceptor, facilitating the adoption of a more compact, membrane-permeable conformation.

-

Metabolic Stability: The C-O bonds in the THF ring are generally more stable to metabolic cleavage than, for example, ester or amide bonds that might be present in other linker types.

The diagram below illustrates how a THF moiety can be incorporated into a linker and influence its conformational properties.

Caption: Conformational impact of a THF moiety in a PROTAC linker.

Synthesis of THF-Containing Linkers

The synthesis of bifunctional THF linkers can be achieved through various established methods in organic chemistry. A general approach involves the preparation of a functionalized THF core that can be extended and attached to the warhead and anchor moieties.

General Synthetic Strategy

A plausible synthetic route could start from a commercially available or readily synthesized di-functionalized THF derivative, such as a diol or a dihalide. The following is a representative, hypothetical protocol for the synthesis of a THF-containing linker ready for conjugation.

Experimental Protocol: Synthesis of a Bifunctional THF Linker

-

Step 1: Mono-protection of a THF diol.

-

To a solution of cis-1,4-bis(hydroxymethyl)tetrahydrofuran (1.0 eq) in dichloromethane (DCM) at 0 °C, add a suitable protecting group such as tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) and imidazole (1.2 eq).

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with DCM.

-

Purify the mono-protected diol by column chromatography.

-

-

Step 2: Functionalization of the free hydroxyl group.

-

To a solution of the mono-protected diol (1.0 eq) in DCM, add triethylamine (1.5 eq) followed by mesyl chloride (1.2 eq) at 0 °C.

-

Stir for 2-4 hours, then quench with saturated sodium bicarbonate solution.

-

Extract with DCM and purify the mesylated intermediate.

-

React the mesylate with sodium azide (3.0 eq) in dimethylformamide (DMF) at 80 °C for 6-8 hours to yield the corresponding azide.

-

-

Step 3: Deprotection and functionalization of the second hydroxyl group.

-

Remove the TBDMS protecting group using tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

-

Functionalize the newly freed hydroxyl group using a similar mesylation/azide displacement sequence or by other means to introduce an orthogonal reactive handle (e.g., an alkyne for "click" chemistry).

-

-

Step 4: Reduction of the azide to an amine.

-

Reduce one of the azide groups to a primary amine using a reducing agent like triphenylphosphine (Staudinger reaction) or by catalytic hydrogenation. This amine can then be used for amide bond formation with the warhead or anchor.

-

This step-by-step process allows for the creation of a bifunctional THF linker with orthogonal reactive groups, enabling sequential conjugation to the two ligands of the PROTAC.

Data and Properties of Heterocycle-Containing Linkers

While specific data for THF-containing PROTACs is not widely available in the public domain, we can infer their potential properties by examining data from PROTACs with other saturated heterocyclic linkers, which are used to impart rigidity and improve physicochemical properties.

| Linker Type | Key Characteristics | Impact on PROTAC Properties | Representative Moieties |

| Alkyl Chains | Flexible, hydrophobic | Can lead to poor solubility; high conformational flexibility may result in an entropic penalty. | -(CH₂)n- |

| PEG Chains | Flexible, hydrophilic | Improves solubility; can increase hydrodynamic radius. | -(CH₂CH₂O)n- |

| Saturated Heterocycles | Semi-rigid, can be polar | Reduces flexibility, pre-organizes the PROTAC; can improve solubility and permeability. | Piperidine, Piperazine |

| Tetrahydrofuran (THF) | Semi-rigid, polar | Balances flexibility and rigidity; ether oxygen improves polarity and potential for intramolecular H-bonding. | -CH₂-THF-CH₂- |

Conclusion and Future Outlook

The strategic incorporation of the tetrahydrofuran moiety into PROTAC linkers represents a promising avenue for addressing some of the key challenges in PROTAC development. By providing a balance of polarity and conformational constraint, THF-containing linkers have the potential to improve the solubility, permeability, and ternary complex formation efficiency of PROTACs. While more direct experimental evidence is needed to fully validate this approach, the foundational principles of medicinal chemistry and existing data on other heterocyclic linkers strongly support the exploration of THF as a valuable component in the PROTAC design toolkit. Future work should focus on the synthesis and evaluation of a systematic library of THF-containing PROTACs to quantitatively assess their impact on degradation efficacy and pharmacokinetic properties.

References

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]

-

Abeje, Y. E., et al. (2025). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry, 68(1), 638-657. [Link]

-

Marino, N., et al. (2020). From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation. Frontiers in Chemistry, 8, 607323. [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. [Link]

-

Maple, H. J., et al. (2022). Property-based optimisation of PROTACs. RSC Medicinal Chemistry, 13(10), 1185-1201. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]

-

Heriot-Watt University. (2007). Synthesis of laterally linked poly(tetrahydrofuran)-poly(methyl methacrylate) block copolymers via use of a "Jekyll and Hyde" comonomer. Heriot-Watt Research Portal. [Link]

-

MDPI. (2019). Synthesis and Properties of Side-Chain Functionalized Polytetrahydrofuran Derivatives via the Blue-Light Photocatalytic Thiol-Ene Reaction. Polymers, 11(4), 659. [Link]

-

National Institutes of Health. (2023). Thiol-triggered deconstruction of bifunctional silyl ether terpolymers via an SNAr-triggered cascade. Polymer Chemistry, 14(32), 3735-3741. [Link]

-

National Institutes of Health. (n.d.). Studies toward a Library of Tetrahydrofurans: Click and MCR Products of Mono- And Bis-Tetrahydrofurans. Retrieved from [Link]

-

Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. [Link]

-

Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, e202500259. [Link]

-

Abeje, Y. E., et al. (2024). Impact of Linker Composition on VHL PROTAC Cell Permeability. Journal of Medicinal Chemistry. [Link]

Sources

- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Impact of Linker Composition on VHL PROTAC Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. From Conception to Development: Investigating PROTACs Features for Improved Cell Permeability and Successful Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Property-based optimisation of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

Introduction to Chiral Diamine Linkers in Targeted Protein Degradation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted Protein Degradation (TPD) has emerged as a revolutionary therapeutic modality, shifting the paradigm from occupancy-driven inhibition to event-driven elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution, acting as heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to its ubiquitination and subsequent degradation.[1][][3] The linker, which connects the target-binding and E3-binding moieties, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and physicochemical properties.[1][4][5][6] This guide delves into a specific, advanced class of linkers: chiral diamine linkers. We will explore the fundamental role of stereochemistry in linker design, its profound impact on the formation and stability of the ternary complex, and the resulting effects on degradation potency and selectivity. This document provides a field-proven perspective, detailing synthetic strategies, analytical validation protocols, and experimental workflows to empower researchers in the rational design and evaluation of next-generation protein degraders.

The Dawn of a New Modality: Targeted Protein Degradation

The cellular machinery for maintaining protein homeostasis, primarily the Ubiquitin-Proteasome System (UPS), is a robust and efficient process for clearing misfolded or no-longer-needed proteins.[7] TPD technology ingeniously hijacks this natural disposal system.[3][7]

A PROTAC molecule consists of three key components:

-

A "warhead" ligand that binds to the Protein of Interest (POI).[1][]

-

An "anchor" ligand that recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[1][][8]

-

A chemical linker that connects the warhead and the anchor.[1][]

By simultaneously binding the POI and the E3 ligase, the PROTAC forms a ternary complex (POI-PROTAC-E3), bringing the target into close proximity with the ligase.[1][9][10] This proximity-induced event facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the POI surface. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[][11] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.[7][9]

The Linker: More Than a Simple Spacer

Initially viewed as a passive tether, the linker is now recognized as a pivotal component that actively influences a PROTAC's biological activity.[1][6][9] Its length, chemical composition, rigidity, and attachment points dictate the geometry and stability of the ternary complex.[4][9] An improperly designed linker can lead to steric clashes, unproductive binding modes, or a failure to form a stable ternary complex altogether.[4][9] Conversely, an optimized linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which significantly enhances ternary complex stability and degradation efficiency.[9][12]

Recent advances have moved beyond simple polyethylene glycol (PEG) and alkyl chains to more sophisticated designs incorporating rigid elements, photo-switchable groups, and chiral centers to exert precise control over the PROTAC's conformation and function.[][][14]

The Stereochemical Imperative: Introducing Chiral Diamine Linkers

Chirality is a cornerstone of pharmacology. Enantiomers of a drug can exhibit vastly different potency, metabolism, and toxicity. This principle extends to PROTACs, where the stereochemistry of the warhead and anchor ligands is critical. However, an often-overlooked source of stereoisomerism lies within the linker itself.

Chiral diamine linkers are scaffolds that contain one or more stereocenters, often derived from chiral amino acids or synthesized through asymmetric methods. Introducing a defined stereocenter into the linker imposes significant conformational constraints on the PROTAC. This is not a bug, but a feature. By reducing the conformational flexibility, a chiral linker can pre-organize the PROTAC into a bioactive conformation that is optimal for forming a productive ternary complex.[14]

The two enantiomers of a PROTAC differing only in linker stereochemistry can exhibit dramatically different degradation profiles. One enantiomer may be a potent degrader, while the other is inactive. This occurs because the precise 3D orientation of the warhead relative to the anchor is critical for establishing the specific protein-protein interactions required for stable ternary complex formation.

Synthesis and Characterization: A Self-Validating Workflow

The synthesis of PROTACs with chiral linkers requires a robust and verifiable methodology. Mono-Boc-protected diamines are highly valuable building blocks for this purpose, as they allow for sequential, controlled conjugation to the E3 ligand and POI ligand.[15]

Representative Synthesis of a Chiral Mono-Boc Diamine Linker

This protocol describes the synthesis of a mono-Boc protected (R)-1,2-diaminopropane, a common chiral building block.

Objective: To synthesize (R)-2-((tert-butoxycarbonyl)amino)propan-1-amine from (R)-1-amino-2-propanol.